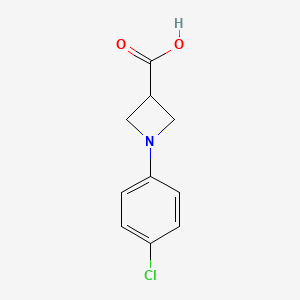

1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXZRZQJWQECTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695791 | |

| Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-29-4 | |

| Record name | 1-(4-Chlorophenyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)azetidine-3-carboxylic acid typically involves the construction of the azetidine ring (a four-membered nitrogen heterocycle) followed by the introduction of the 4-chlorophenyl substituent and the carboxylic acid functional group at the 3-position. Key synthetic steps include:

- Formation of azetidine ring via cyclization reactions.

- Introduction of the 4-chlorophenyl substituent through nucleophilic substitution or condensation.

- Functionalization at the 3-position to install the carboxylic acid group.

Preparation from 2-Chloroacetyl Chloride and Substituted Phenyl Precursors

One documented method involves the reaction of substituted phenyl derivatives with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form azetidine derivatives, which can be further hydrolyzed or modified to yield the target carboxylic acid.

-

- Substituted phenyl hydrazides or related intermediates are dissolved in anhydrous solvents such as 1,4-dioxane.

- Triethylamine is added to neutralize the HCl generated.

- 2-Chloroacetyl chloride is added dropwise under stirring.

- The mixture is refluxed for several hours (e.g., 5 hours).

- The product precipitates upon cooling, is filtered, washed, and recrystallized.

Example : Synthesis of N-(4-(4-chlorophenyl)-3-chloro-2-oxo-azetidine-1-yl) derivatives has been reported with yields around 65–67% and melting points in the range of 146–169 °C, indicating successful ring formation and substitution.

Azetidine Ring Formation via Staudinger Reaction (Ketene-Imine Cycloaddition)

Another advanced synthetic route involves the Staudinger reaction, which is a [2+2] cycloaddition between ketenes and imines to form β-lactams (azetidin-2-ones), which can be hydrolyzed or modified to azetidine-3-carboxylic acids.

-

- Substituted acetic acids and imines are reacted in the presence of triethylamine and 3,6-dichlorotetrazine as a catalyst.

- The reaction is performed in dry dichloromethane at room temperature overnight.

- Workup involves washing with sodium bicarbonate and brine, drying, and purification by crystallization.

Summary Table of Key Preparation Methods

Research Findings and Observations

- The preparation of this compound and its derivatives is well-established through condensation and cyclization reactions involving chloroacetyl chloride and substituted phenyl precursors.

- The Staudinger reaction provides a versatile route to β-lactam intermediates, which can be tailored to yield azetidine derivatives with varied substituents.

- Purification methods typically involve recrystallization from solvents such as ethanol, DMF, or ethyl acetate to achieve high purity.

- Spectroscopic characterization (IR, NMR) confirms the formation of the azetidine ring and the presence of key functional groups.

- Formulation techniques for biological assays require careful solvent selection and stepwise addition to maintain solubility and clarity.

Analyse Des Réactions Chimiques

1-(4-Chlorophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and bases like potassium carbonate (K2CO3). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(4-Chlorophenyl)azetidine-3-carboxylic acid serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting the SlPi/Edgl receptor. These compounds exhibit immunosuppressive properties, making them useful in treating autoimmune diseases and inflammatory conditions.

Immunosuppressive Agents

- Mechanism : Compounds derived from azetidine-3-carboxylic acid act as agonists for the SlPi/Edgl receptor, facilitating lymphocyte sequestration in secondary lymphoid tissues. This mechanism is crucial for managing conditions such as:

- Systemic lupus erythematosus

- Rheumatoid arthritis

- Multiple sclerosis

- Inflammatory bowel diseases (Crohn's disease and ulcerative colitis)

The development of these agents can enhance therapeutic efficacy while minimizing side effects associated with traditional immunosuppressants .

Agricultural Applications

Azetidine-3-carboxylic acid derivatives have been explored for their potential as plant hybridizing agents. They can induce male sterility in plants, which is beneficial for hybrid seed production. This application leverages the compound's ability to affect plant reproductive processes, thereby enhancing crop yields and improving agricultural efficiency .

Synthesis and Derivatives

The synthesis of this compound has been optimized to avoid toxic reagents, making it more suitable for large-scale production. The improved synthesis routes focus on operational simplicity and economic viability, which are critical for industrial applications .

Key Synthetic Methods

- Triflation of diethylbis(hydroxymethyl)malonate followed by azetidine ring formation.

- Decarboxylation processes to yield the mono acid.

These methods not only enhance yield but also ensure safety during production, aligning with modern green chemistry principles .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Immunosuppressive Efficacy : A study demonstrated that derivatives of this compound could significantly reduce autoimmune responses in animal models, indicating potential for clinical applications in human medicine .

- Plant Hybridization : Research into the application of azetidine derivatives for inducing male sterility showed promising results, leading to increased hybrid seed production efficiency .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Azetidine-3-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 1-(4-chlorophenyl)azetidine-3-carboxylic acid with structurally related analogs:

Structural and Functional Group Analysis

Pharmacological and Physicochemical Properties

- Lipophilicity: The 4-chlorophenyl group in the target compound provides moderate lipophilicity (clogP ~1.8), balancing membrane permeability and aqueous solubility.

- Metabolic Stability : Chlorine and trifluoromethyl groups (e.g., compound 3 in ) enhance resistance to oxidative metabolism compared to unsubstituted analogs.

- Synthetic Accessibility: The target compound is synthesized via strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates (yield: 48–70% ), whereas cyanophenyl or pyridinyl derivatives require specialized coupling reagents .

Key Research Findings

- Substituent Effects :

- Theoretical Insights : DFT studies on related compounds (e.g., 4CPHPP ) suggest that the 4-chlorophenyl group stabilizes the molecule through intramolecular hydrogen bonding.

Activité Biologique

1-(4-Chlorophenyl)azetidine-3-carboxylic acid (CAS No. 1187933-29-4) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Despite limited direct studies on this specific compound, related azetidine derivatives have demonstrated significant pharmacological properties, suggesting that this compound may also exhibit notable biological activity.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an azetidine ring, which is a four-membered saturated heterocycle. The presence of the carboxylic acid functional group enhances its potential for various biological interactions.

While the precise mechanism of action for this compound remains largely uncharacterized, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, azetidine derivatives have been studied for their roles in modulating neurotransmitter systems and exhibiting anticancer properties.

Anticancer Activity

Research on related azetidine compounds indicates potential anticancer effects. For example, azetidine derivatives have shown cytotoxic activity against various cancer cell lines, including breast and leukemia cells. A study demonstrated that modifications to the azetidine structure could enhance cytotoxicity through apoptosis induction and cell cycle arrest mechanisms .

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Azetidine Derivative | MCF-7 (Breast Cancer) | 1.93 | Induces apoptosis via caspase activation |

| Azetidine Derivative | U-937 (Leukemia) | 2.84 | Cell cycle arrest at G1 phase |

Neuropharmacological Effects

Azetidines have also been implicated in neuropharmacological studies, where they may serve as modulators of neurotransmitter systems. The potential for this compound to influence dopamine or serotonin pathways could be explored further, given the structural similarities with known psychoactive compounds .

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated several azetidine derivatives for their anticancer potential. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development targeting azetidine structures .

- Neurotransmitter Modulation : Another investigation into azetidine derivatives revealed their ability to modulate neurotransmitter release in neuronal cultures, hinting at possible applications in treating neurological disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization and functionalization steps. A common approach includes condensation of 4-chlorobenzaldehyde derivatives with azetidine precursors, followed by acid-catalyzed cyclization. Key variables include:

- Catalysts : Palladium or copper catalysts (e.g., for cross-coupling reactions) improve regioselectivity .

- Solvents : Polar aprotic solvents like DMF enhance reaction efficiency but may require rigorous purification to avoid byproducts .

- Temperature : Controlled heating (80–120°C) minimizes decomposition of the azetidine ring.

Methodological tip: Use HPLC or LC-MS to monitor intermediate formation and optimize reaction quenching times .

Q. How can researchers validate the structural integrity of this compound?

Validation requires multi-technique characterization:

- NMR : and NMR confirm the azetidine ring geometry and chlorophenyl substitution pattern. Look for characteristic shifts:

- X-ray crystallography : Resolve stereochemical ambiguities; bond angles and torsion angles distinguish between chair and boat conformations in the azetidine ring .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm confirms functionalization .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chlorinated byproducts) .

- Waste disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

Density Functional Theory (DFT) calculations can:

- Model transition states to identify rate-limiting steps (e.g., ring strain in azetidine during cyclization) .

- Predict regioselectivity in chlorophenyl substitution reactions by analyzing electron density maps .

Methodological workflow:

Optimize molecular geometry using Gaussian or ORCA.

Calculate Fukui indices to pinpoint nucleophilic/electrophilic sites.

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. How do contradictory data in biological activity assays arise, and how can they be resolved?

Contradictions often stem from:

- Assay conditions : Variations in pH (affecting carboxylic acid ionization) or solvent polarity (DMSO vs. aqueous buffers) alter bioavailability .

- Cell-line specificity : Differential expression of target receptors (e.g., GABA vs. NMDA) may explain inconsistent IC values .

Resolution strategy: - Standardize assay protocols (e.g., CLSI guidelines).

- Use orthogonal assays (e.g., SPR binding + cellular viability) to confirm mechanism .

Q. What experimental design principles (e.g., DOE) optimize reaction parameters for scale-up?

A factorial Design of Experiments (DOE) approach reduces trial-and-error:

- Factors : Catalyst loading, temperature, solvent ratio.

- Response variables : Yield, purity, reaction time .

Example: A 2 factorial design identified optimal conditions for a related azetidine derivative: - Catalyst (5 mol% Pd), 100°C, DMF:HO (4:1) → 82% yield .

Statistical tools like Minitab or JMP analyze interactions between variables .

Q. What advanced analytical techniques resolve degradation pathways in long-term stability studies?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months. Monitor via:

- Kinetic modeling : Fit degradation data to first-order or Weibull models to predict shelf life .

Methodological Tables

Table 1. Key spectral data for structural validation

| Technique | Key Peaks/Parameters | Significance |

|---|---|---|

| NMR | δ 3.8–4.1 ppm (azetidine CH) | Confirms ring integrity |

| NMR | δ 175 ppm (COOH) | Verifies carboxylic acid group |

| X-ray | C-Cl bond length: 1.74 Å | Validates chlorophenyl substitution |

Table 2. DOE optimization results for synthesis

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (mol% Pd) | 2 | 5 | 5 |

| Temperature (°C) | 80 | 120 | 100 |

| Solvent Ratio | 3:1 | 5:1 | 4:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.